molecular formula C10H11NO3 B117256 3,4,5-Trimethoxyphenyl-isocyanide CAS No. 147492-94-2

3,4,5-Trimethoxyphenyl-isocyanide

Cat. No.: B117256
CAS No.: 147492-94-2
M. Wt: 193.2 g/mol
InChI Key: QKDULKOCRGSYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxyphenyl-isocyanide is a chemical compound characterized by the presence of three methoxy groups attached to a phenyl ring, along with an isocyanide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxyphenyl-isocyanide typically involves the reaction of 3,4,5-trimethoxyphenylamine with chloroform and a base, such as potassium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the desired isocyanide compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The final product is purified through techniques such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxyphenyl-isocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions include various substituted phenyl isocyanides, amines, and other derivatives with modified functional groups. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3,4,5-Trimethoxyphenyl-isocyanide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in multicomponent reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxyphenyl-isocyanide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenyl-isocyanate: Similar in structure but with an isocyanate group instead of an isocyanide group.

    3,4,5-Trimethoxybenzylamine: Contains a benzylamine group instead of an isocyanide group.

    3,4,5-Trimethoxyphenylacetylene: Features an acetylene group instead of an isocyanide group

Uniqueness

3,4,5-Trimethoxyphenyl-isocyanide is unique due to its combination of methoxy groups and an isocyanide functional group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

3,4,5-Trimethoxyphenyl-isocyanide (TMPI) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of three methoxy groups attached to a phenyl ring and an isocyanide functional group. This unique structure contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that TMPI exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In one study, TMPI derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.125 to 0.5 µg/mL against drug-resistant strains of bacteria, demonstrating its potential as an anti-tuberculosis agent .

Anticancer Potential

TMPI has also been investigated for its anticancer properties. The compound's mechanism of action involves the inhibition of specific enzymes related to cancer cell proliferation. Studies have shown that TMPI can alter the activity of these enzymes, potentially leading to reduced tumor growth .

The biological activity of TMPI is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : TMPI can inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Protein Binding : The isocyanide group allows for binding interactions with proteins, affecting their function and leading to downstream biological effects.

Case Studies

  • Antimicrobial Activity : In a comparative study on pyrrole derivatives, TMPI derivatives were found to be more effective than traditional antibiotics like isoniazid and rifampicin against Mycobacterium tuberculosis .
  • Anticancer Studies : A recent publication highlighted TMPI's potential in targeting triple-negative breast cancer cells, showcasing its ability to inhibit cell proliferation significantly .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeMIC (µg/mL)Reference
AntimicrobialMycobacterium tuberculosis0.125 - 0.5
AnticancerTriple-negative breast cancerN/A
Enzyme InhibitionVarious cancer-related enzymesN/A

Properties

IUPAC Name

5-isocyano-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDULKOCRGSYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trimethoxyphenyl-isocyanide
Reactant of Route 2
3,4,5-Trimethoxyphenyl-isocyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.